1-(3-chlorophenyl)-3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one
Description
This compound features a multi-component structure:
- Imidazolidin-2-one core: A five-membered urea-derived ring system that enhances metabolic stability and hydrogen-bonding capacity .
- 6-Methoxy-3,4-dihydroisoquinoline moiety: A bicyclic structure with a methoxy substituent, which may influence pharmacokinetics (e.g., solubility, blood-brain barrier penetration) .
- Oxoethyl linker: A ketone-containing chain connecting the imidazolidinone and dihydroisoquinoline groups, offering conformational flexibility .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-6-5-16-13-23(8-7-15(16)11-19)20(26)14-24-9-10-25(21(24)27)18-4-2-3-17(22)12-18/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQUYIRKAOHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHClNO
- Molecular Weight : 373.83 g/mol
The presence of a 3-chlorophenyl group and a 6-methoxy-3,4-dihydroisoquinoline moiety suggests potential interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
Research indicates that this compound may exert its effects through multiple pathways:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity, which plays a crucial role in immune regulation and tumor microenvironments. Inhibition of IDO can enhance anti-tumor immunity and improve responses to cancer therapies .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions like Parkinson's disease. This is linked to its ability to interact with dopaminergic pathways .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Melanoma Cells : The compound showed significant cytotoxic effects on melanoma cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Melanoma (VMM917) | 5.0 | 4.9 |
| Normal Fibroblasts | 24.5 | - |
Case Studies
- Parkinson's Disease Model : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor functions and reduced neurodegeneration markers, suggesting therapeutic potential for neurodegenerative disorders .
- Cancer Treatment Synergy : A study explored the combination of this compound with standard chemotherapy agents. Results indicated enhanced efficacy against tumor growth in xenograft models, supporting its use as an adjunct therapy in cancer treatment .
Research Findings
Recent literature highlights the following key findings regarding the biological activity of the compound:
- Antitumor Activity : The compound was found to inhibit tubulin polymerization, similar to known antitumor agents like colchicine, with an IC50 value significantly lower than many existing treatments .
- Immunomodulatory Effects : Inhibition of IDO by this compound was associated with increased levels of tryptophan and decreased kynurenine levels in treated subjects, indicating a shift towards a more favorable immune response .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various human cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation, with mean growth inhibition values indicating potent activity against tumor cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the isoquinoline moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy .
Study 1: Anticancer Evaluation
In a notable study conducted by the National Cancer Institute (NCI), the compound was subjected to a panel screening against over sixty cancer cell lines. The results indicated a promising profile with an average growth inhibition rate suggesting its potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of the compound against various pathogens. The findings revealed significant inhibition zones against tested microorganisms, particularly Mycobacterium smegmatis, suggesting potential applications in treating infections .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidazolidinone Ring
The imidazolidin-2-one ring undergoes regioselective substitution under acid-catalyzed conditions. In a study of structurally similar imidazolidinones, trifluoroacetic acid (TFA) promoted reactions with aromatic and heterocyclic nucleophiles (e.g., phenols) yielded 4-substituted derivatives as the major product (up to 93%) due to lower activation energy for the 4-position pathway .
Mechanism :
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Step 1 : Protonation of the carbonyl oxygen forms an oxonium ion, facilitating intramolecular cyclization.
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Step 2 : Methanol elimination generates an iminium cation intermediate.
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Step 3 : Nucleophilic attack occurs preferentially at the 4-position via transition state TS3 , which is energetically favored over the 5-position pathway by ~5 kcal/mol .
Example Reaction :
| Reactant | Conditions | Product | Yield | Regioselectivity (4:5) |
|---|---|---|---|---|
| Phenol | TFA (5 mol%), toluene, Δ | 4-Phenoxyimidazolidin-2-one | 85% | 9:1 |
Hydrolysis of the Amide Linkage
The amide group connecting the imidazolidinone and dihydroisoquinoline moieties is susceptible to acid- or base-mediated hydrolysis. While specific data for this compound is limited, analogous amides hydrolyze under:
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Acidic conditions (HCl, H₂O, Δ): Cleavage to carboxylic acid and amine.
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Basic conditions (NaOH, H₂O/EtOH, Δ): Formation of carboxylate and ammonia.
Factors Influencing Reactivity :
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Electron-withdrawing groups (e.g., 3-chlorophenyl) increase electrophilicity of the carbonyl carbon.
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Steric hindrance from the dihydroisoquinoline group may slow hydrolysis kinetics.
Reactivity of the Methoxy Group
The 6-methoxy substituent on the dihydroisoquinoline ring can undergo demethylation or nucleophilic substitution. For example:
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Demethylation : HI or BBr₃ in CH₂Cl₂ removes the methyl group to yield a hydroxyl substituent .
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SN2 Reactions : Methoxy groups react with strong nucleophiles (e.g., amines) under high temperatures or microwave irradiation.
Reduction of the Dihydroisoquinoline Ring
The 3,4-dihydroisoquinoline moiety can be further reduced to a tetrahydroisoquinoline using catalysts like Pd/C or PtO₂ under H₂ atmosphere. This modification enhances conformational flexibility and may impact biological activity .
Cross-Coupling Reactions
The 3-chlorophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, enabling diversification of the aromatic ring. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a 3:1 dioxane/H₂O solvent system at 80–100°C .
Key Research Findings
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Regioselectivity : The 4-position of the imidazolidinone ring is kinetically favored for substitution due to Curtin-Hammett control .
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Catalyst Optimization : Reducing TFA loading from 15 equivalents to 5 mol% maintained high yields (85–93%) while minimizing side reactions .
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Stability : The compound’s amide bond is stable under physiological pH but hydrolyzes rapidly in strongly acidic or basic environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidin-2-one Derivatives with Halogenated Aromatic Groups
Key Observations :
Dihydroisoquinoline-Containing Analogues
Key Observations :
- DETQ’s dihydroisoquinoline moiety is modified with hydroxymethyl groups, enhancing water solubility and receptor binding .
- The target compound’s 6-methoxy group may confer similar solubility advantages over non-methoxy analogues .
Compounds with Thiazepan or Alternative Linkers
Key Observations :
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazolidinone and dihydroisoquinoline moieties in this compound?
The synthesis of this compound involves multi-step strategies, including:
- Coupling Reactions : The imidazolidinone core can be synthesized via cyclization of urea derivatives with α-keto esters. The dihydroisoquinoline moiety (6-methoxy-3,4-dihydroisoquinoline) may be prepared through Bischler-Napieralski cyclization of phenethylamine derivatives, followed by methoxylation at the 6-position .
- Key Steps : Protection of the amine group in dihydroisoquinoline precursors is critical to avoid side reactions during coupling. For example, using tert-butoxycarbonyl (Boc) protection before introducing the 2-oxoethyl linker .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is typically employed for intermediates. Final product purity (>95%) can be confirmed via HPLC .
Advanced: How can reaction yields be optimized for the coupling of the imidazolidinone and dihydroisoquinoline subunits?
Optimization requires systematic parameter screening:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency between aromatic chlorides and nucleophilic sites .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility of intermediates. Microwave-assisted synthesis can reduce reaction times .
- Stoichiometry : A 1.2:1 molar ratio of the dihydroisoquinoline precursor to the imidazolidinone derivative minimizes unreacted starting material .
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the imidazolidinone ring (δ 3.5–4.5 ppm for N-CH₂ groups) and aromatic protons in the chlorophenyl and dihydroisoquinoline moieties. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₂₃H₂₃ClN₃O₃) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., kinases or GPCRs). The chlorophenyl group’s hydrophobic interactions and hydrogen bonding from the methoxy group are critical .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) indicate conformational stability .
- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases) using ADP-Glo™ kits .
Advanced: How should researchers address contradictory activity data across studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. Replicate experiments across independent labs .
- Metabolic Stability : Test compound stability in different media (e.g., liver microsomes) to explain variability in IC₅₀ values .
- Data Mining : Use platforms like PubChem to compare bioactivity data and identify outliers .
Advanced: What strategies resolve enantiomeric impurities in the final product?
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during dihydroisoquinoline synthesis to control stereocenters .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Basic: How can researchers validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Photostability : Expose to UV light (300–400 nm) and monitor structural integrity via NMR .
Advanced: Can machine learning optimize reaction conditions for scale-up synthesis?
- Dataset Curation : Compile reaction parameters (temperature, solvent, catalyst) and yields from literature into a training set .
- Algorithm Selection : Use random forest or neural networks to predict optimal conditions. Validate with a test set of 10–20 reactions .
- Robustness Testing : Apply Bayesian optimization to refine predictions iteratively .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity in rodents (OECD Guidelines 423) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
